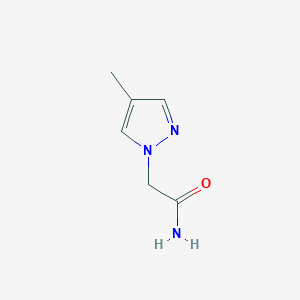
2-(4-Methyl-1H-pyrazol-1-yl)acetamid
Übersicht
Beschreibung
2-(4-Methyl-1H-pyrazol-1-yl)acetamide, also known as 4-methylpyrazole-1-acetamide, is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a white crystalline solid with a melting point of 154-156 °C. 4-methylpyrazole-1-acetamide is a versatile reagent used in a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds, carboxylic acid derivatives, and nitriles. It is also used as a catalyst in the synthesis of polymers and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Androgenrezeptor-Antagonismus in der Prostatakrebstherapie
2-(4-Methyl-1H-pyrazol-1-yl)acetamid: Derivate wurden auf ihr Potenzial als Androgenrezeptor (AR)-Antagonisten untersucht. Die AR-Signalübertragung spielt eine entscheidende Rolle bei der Progression von Prostatakrebs, und die Blockierung dieses Signalwegs ist eine wichtige therapeutische Strategie . Diese Verbindungen haben vielversprechende Ergebnisse bei der Hemmung der Proliferation von LNCaP-Zellen gezeigt, einer Linie menschlicher Prostatakrebszellen, was auf ihre potenzielle Verwendung bei der Behandlung von Prostatakrebs, insbesondere kastrationsresistenten Prostatakrebs (CRPC), hindeutet .
Antiproliferative Aktivität gegen Krebszelllinien
Einige Derivate von This compound haben eine höhere antiproliferative Aktivität gegen LNCaP-Zellen gezeigt als Bicalutamid, ein häufig verwendeter AR-Antagonist . Dies deutet darauf hin, dass diese Verbindungen zu effektiveren Krebstherapeutika entwickelt werden könnten, mit dem Potenzial, die Resistenz gegen AR-Antagonisten der ersten Generation zu überwinden .
Design und Synthese neuartiger AR-Antagonisten
Die Entwicklung und Synthese neuartiger AR-Antagonisten basierend auf der This compound-Struktur ist ein aktives Forschungsgebiet. Durch Modifikation des Pyrazolkernes wollen Forscher die Wachstumshemmung von PC-3-Zellen, einer weiteren Prostatakrebszelllinie, verbessern . Dies könnte zur Entwicklung von AR-Antagonisten der zweiten Generation mit verbesserten Wirksamkeits- und Sicherheitsprofilen führen.
Pharmakologische Charakterisierung von Antikrebsmitteln
Die pharmakologische Charakterisierung von Molekülen, die auf dem Pyrazolgerüst basieren, einschließlich This compound, ist entscheidend für die Identifizierung potenzieller Antikrebsmittel. Diese Studien helfen beim Verständnis des Metabolismus, der Bioverfügbarkeit und der Toxizität dieser Verbindungen, was für die Medikamentenentwicklung unerlässlich ist .
Targeting der Androgensynthese bei CRPC
Die Forschung an Medikamenten, die auf CRPC abzielen, umfasst die Entwicklung von Verbindungen, die die endogene Synthese von Androgenen blockieren können, wie z. B. den CYP17A-Inhibitor Abirateron. Derivate von This compound könnten möglicherweise als Alternativen oder Zusätze zu bestehenden Behandlungen dienen, indem sie die AR-Signalübertragung durch unterschiedliche Mechanismen hemmen .
Überwindung von Medikamentenresistenz in der Krebstherapie
Die Entstehung von Medikamentenresistenz ist eine bedeutende Herausforderung in der Krebstherapie. This compound-Derivate könnten eine Rolle bei der Bekämpfung von Medikamentenresistenz spielen, die nach längerem Einsatz von AR-Antagonisten der ersten Generation auftritt. Durch eine andere Wirkungsweise können diese Verbindungen zur Behandlung resistenter Krebsformen beitragen .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s known that the combined effect of two nitrogen atoms in similar compounds reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents . This could potentially influence the interaction of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide with its targets.
Biochemical Pathways
For instance, some imidazole derivatives have been reported to affect the NAD+ salvage pathway .
Pharmacokinetics
It’s worth noting that similar compounds have been found to be rapidly metabolized by human liver microsomes .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemische Analyse
Biochemical Properties
2-(4-Methyl-1H-pyrazol-1-yl)acetamide plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an androgen receptor antagonist, which means it can bind to androgen receptors and inhibit their activity . This interaction is crucial in the context of prostate cancer therapy, where blocking androgen receptor signaling is a key therapeutic strategy. Additionally, 2-(4-Methyl-1H-pyrazol-1-yl)acetamide has been found to exhibit anti-proliferative activity against certain cancer cell lines, indicating its potential as an anti-cancer agent .
Cellular Effects
The effects of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, this compound has been shown to inhibit cell proliferation by blocking androgen receptor signaling . This inhibition leads to a decrease in the expression of genes that promote cell growth and survival. Furthermore, 2-(4-Methyl-1H-pyrazol-1-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells, thereby reducing tumor growth .
Molecular Mechanism
At the molecular level, 2-(4-Methyl-1H-pyrazol-1-yl)acetamide exerts its effects through several mechanisms. It binds to androgen receptors, preventing the binding of natural ligands such as testosterone and dihydrotestosterone . This binding inhibition results in the downregulation of androgen receptor target genes, which are involved in cell proliferation and survival. Additionally, 2-(4-Methyl-1H-pyrazol-1-yl)acetamide may interact with other biomolecules, such as enzymes involved in steroidogenesis, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide over time have been studied in laboratory settings. It has been observed that this compound is rapidly metabolized by human liver microsomes, with a half-life of approximately 30 minutes . This rapid metabolism suggests that the compound may require modifications to improve its stability for therapeutic use. Long-term studies have shown that 2-(4-Methyl-1H-pyrazol-1-yl)acetamide can maintain its anti-proliferative effects on cancer cells over extended periods, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide vary with different dosages. Studies have shown that at lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(4-Methyl-1H-pyrazol-1-yl)acetamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism involves de-alkylation and oxidation reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and therapeutic efficacy. Understanding the metabolic pathways of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide is crucial for optimizing its use in clinical settings.
Transport and Distribution
The transport and distribution of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, such as the liver and prostate, where it exerts its therapeutic effects . The distribution of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide is critical for its activity and function. Studies have shown that the compound can localize to the nucleus, where it interacts with androgen receptors and other nuclear proteins . This nuclear localization is essential for its role as an androgen receptor antagonist. Additionally, 2-(4-Methyl-1H-pyrazol-1-yl)acetamide may undergo post-translational modifications that direct it to specific subcellular compartments, further influencing its activity .
Eigenschaften
IUPAC Name |
2-(4-methylpyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-2-8-9(3-5)4-6(7)10/h2-3H,4H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFNXRUFGNPQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393647.png)
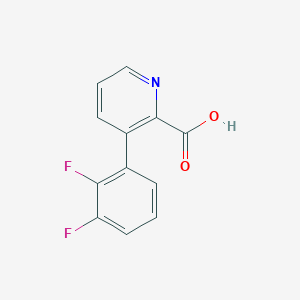
![4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1393651.png)
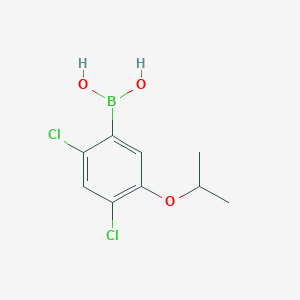

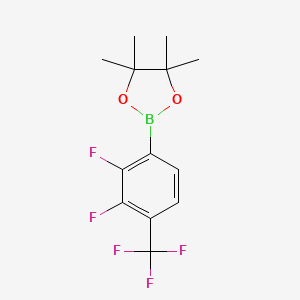
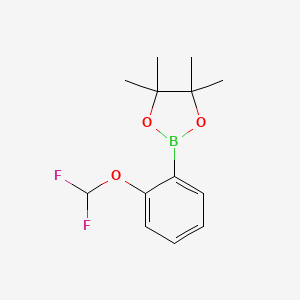
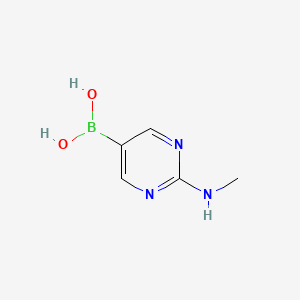
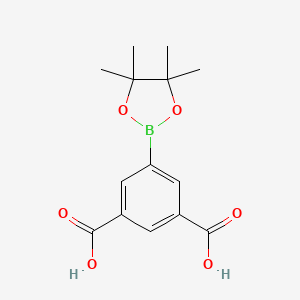
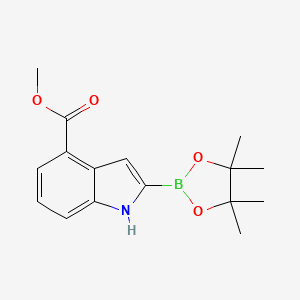
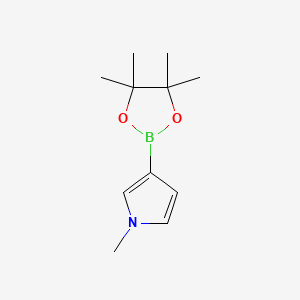
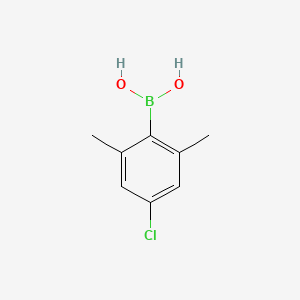
![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)